Journal Name:EES Catalysis
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EES Catalysis ( IF 0 ) Pub Date : , DOI: 10.1039/D3EY00005B
Direct electrocatalytic conversion of crude syngas is an economical and ideal strategy for producing value-added ethylene without CO2 emission, which can directly use H2O instead of H2 as the clean hydrogen source at atmospheric pressure and room temperature. However, H2S impurities in the syngas inevitably poison the catalysts and the sluggish anodic oxygen evolution reaction induces substantial electricity losses, which largely hinder the overall efficiency of the electrolysis process. Herein, we developed an energy-saving carbon reduction multi-process coupled electrolysis device for the conversion of H2S-containing syngas, which not only realized a high faradaic efficiency (FE) of ethylene with the removal of H2S impurities but also increased the ratio of H2/CO in the residual syngas and reduced the total energy consumption of electrolysis. This “Four in One” device can typically remove 10% H2S from syngas and obtain an ethylene FE of up to 49.7%, which saves 46.5% energy as compared to the uncoupled device.
EES Catalysis ( IF 0 ) Pub Date : , DOI: 10.1039/D3EY00017F
A green and sustainable energy route to produce hydrogen and other oxidation products with maximized values deserves more attention than common water electrolysis. The search for alternative pathways is motivated not only by the need to reduce electricity consumption but also by the desire to produce valuable chemicals sustainably. Value-added anodic reactions (VAARs) can replace the kinetically sluggish oxygen evolution reaction (OER) in electrochemical energy conversion systems to pair with cathodic hydrogen evolution reaction (HER) and fulfil the growing demand for green hydrogen and chemicals. In this review, electrocatalysts for value-added conversion reactions such as iodide oxidation reaction (IOR), poly-alcohol oxidation reaction (AOR), chitin oxidation reaction (COR), urea oxidation reaction (UOR), and hydrazine oxidation reaction (HzOR) are systematically summarized. Electrocatalysts, such as single atom catalysts (SACs), transition metal oxides/hydroxides, heteroatom doped carbon support, and self-supported mixed alloy oxide, that promote various value-added anodic reactions are summarized. Finally, an outlook on the future challenge in new value-added electrolysis is proposed.
EES Catalysis ( IF 0 ) Pub Date : , DOI: 10.1039/D3EY00147D
The drive to upgrade the system capacity for renewable electricity, coupled with relieving our reliance on the finite fossil resources, promotes the exploration for economically competitive and environmentally friendly technologies that can steer the conversion of the renewable feedstocks into fuels, chemicals, and materials. An appealing remedy is to utilize ubiquitous solid waste (e.g., biomass and plastics) as platform precursors to synthesize valuable chemicals used globally on a daily basis. Although the defined functionality of biomass differs from that of plastics, they share considerable structural similarities in terms of the polymeric nature and the type of bonds connecting the constituent monomers, thereby establishing an intimate correlation between their valorization routes. Electroreforming methodology towards upgrading of biomass and plastic wastes into commodity chemicals coupled with hydrogen evolution is thus viable and meanwhile remains intriguing. In this review, we draw parallels between electrochemical valorization of biomass and plastics, with a focus on elucidating the state-of-the-art catalysts for each documented reaction and evaluating their corresponding techno-economy. In parallel, the pretreatment methodologies for raw solid waste and the progress in computational simulations and operando spectroscopies are reviewed in detail. We conclude with a comprehensive discussion of the emerging challenges for catalyst and reactor optimization, large-scale operation, and technology flexibility and compatibility.
EES Catalysis ( IF 0 ) Pub Date : , DOI: 10.1039/D3EY00073G
Using solar energy to split water to produce hydrogen, the most promising green energy source, is an advanced way to solve the current energy crisis and environmental pollution problems. The key to this technology lies in the development of high-performance semiconductor photoelectrodes. Si has been recognized as a promissing candidate for solar water splitting photoelectrodes due to its excellent light absorption properties (band gap of 1.1 eV), high carrier mobility, abundance on earth, and established manufacturing technology. To improve the performance of Si-based photoelectrodes, one-dimensional (1D) Si nanostructures have been constructed and investigated. 1D Si nanostructured photoelectrodes have many advantages over planar Si photoelectrodes, including a large specific surface area that provides more reaction sites, antireflection effect that greatly enhances the absorption of sunlight, and improved carrier utilization by decoupling the light absorption and carrier collection paths. However, the poor catalytic activity of Si itself for the water splitting reactions (oxygen evolution reaction and hydrogen evolution reaction) makes the photoelectrocatalytic (PEC) water splitting on Si-based photoelectrodes require a large overpotential. In addition, the narrow band gap of Si leads to a low photovoltage, and the valence band energy level of Si is insufficient to oxidize water, which also leads to an increased overpotential for the PEC water splitting by the Si-based photoelectrodes. In order to reduce the overpotential of 1D Si nanostructured photoelectrodes for PEC water splitting, several strategies have been proposed, such as loading co-catalysts and constructing hetero- and homo-junctions. After introducing PEC water splitting process on Si, and the preparation methods and advantages of 1D Si nanostructures, this review paper provides an overview of the strategies and recent advances in reducing the overpotential of 1D Si nanostructured photoelectrodes for PEC water splitting.
EES Catalysis ( IF 0 ) Pub Date : , DOI: 10.1039/D3EY00168G
An electrocatalytic process that efficiently converts the reactants into high-value-added chemicals has attracted increasing attention in renewable energy fields. Specifically, understanding such a process at a single-material level will be of fundamental importance for catalyst design and mechanism explorations as well. Thanks to the development of electronic devices, on-chip microcells have emerged as a powerful platform through which significant progress has been impressively made. Here, this review provides an overview of the progress based on on-chip microcells. We first introduce how the on-chip microcell develops from electronic transistors like field effect-based and electric double-layer-based ones. Next, we discuss current achievements relying on their two basic functions: the reaction window and the circuit; the former is mainly focused on the active sites, for example, identification of active sites as well as monitoring of their changes; the latter sheds light on its circuit characteristics, such as electrical-field modulation, contact engineering for charge injection, and in situ conductance measurement of metallic and nonmetallic catalysts. Finally, we give personal perspectives on this emerging field, including the current challenges and potential applications.
EES Catalysis ( IF 0 ) Pub Date : , DOI: 10.1039/D3EY00176H
Photoelectrochemical (PEC) water splitting is a promising method for generating green hydrogen as a solar fuel, overcoming the issues associated with unreliability and periodicity of renewable technologies. While research in this field is growing, there is a distinct gap between complex device development and fundamental synthesis of the individual materials. For optimal device fabrication we need materials scientists and engineers to create complex multicomponent photoelectrodes, but also inorganic chemists to design bespoke precursors tailored to produce highly efficient, specifically designed photoelectrode materials. The success of precursor design for semiconductors in fields such as microelectronics has proven the significant impact of the precursor, however, this approach has yet to be used extensively in device fabrication for PEC water splitting. This review acts as a guide towards bespoke precursor development for the fabrication of tailored thin films; particularly how to design the structure and composition of the precursor to promote and enhance the most desired properties, including solubility, volatility, and thermal decomposition. The key areas of focus for device design are outlined, including both single thin film performance and overall device modifications and additions to create a high-performance PEC water splitting electrode. There is a specific emphasis towards chemical vapour deposition techniques due to the suitability for scale-up and commercial application compared to alternatives, and importantly, the significant influence of the molecular precursor on the deposition, and hence its link to synthetic chemistry. We aim to direct more synthetic chemists towards the field of PEC water splitting, encouraging collaboration to connect these two areas and bring the target of a commercially and industrially viable PEC system ever closer.
EES Catalysis ( IF 0 ) Pub Date : , DOI: 10.1039/D3EY00156C
Heterogeneous single-atom catalysts (SACs) show maximum atom utilization efficiency and great product selectivity in various catalytic reactions. To date, SACs have been intensively investigated with various metal active centers, while non-metal active centers are rarely elucidated, owing to the challenges in identifying non-metal active sites and reaction pathways. Herein, we develop a non-metal single-atom catalyst composed of high-density, isolated phosphorus atoms anchored at the edge of graphene as a robust electrocatalyst for the CO2 reduction reaction. The CO2 molecular activation and the electrochemical CO2 reduction pathways at P atomic sites are identified by combining both in situ/ex situ experiments and quantum-chemical theoretical study. Our work not only extends the definition of SACs to a non-metal catalytic center, but also offers unique insights into the non-metal active site geometric and structural transformation during the CO2 reduction reaction.
EES Catalysis ( IF 0 ) Pub Date : , DOI: 10.1039/D3EY00113J
Despite the high intrinsic electrocatalytic activity for the oxygen evolution reaction (OER), stable high valence metal ions such as Fe4+ are very difficult to form in oxide catalysts. In this work, by elaborating a novel FeHV/CeO2@NF (nickel foam) catalyst, we stabilized high-valence Fe ions on a CeO2 support and achieved a record low overpotential of 219 mV to reach the current density of 50 mA cm−2. Theoretical calculations revealed that the fluent d–f electron transfer between ultra-small FeOx nanoparticles (US-FeOx) and CeO2 guarantees the robust high valence of surface Fe sites, which enables the optimum adsorption and efficient conversions in the OER process. Meanwhile, the electronic modulations induced by the US-FeOx also improve the site-to-site electron transfer to lower the reaction energy barriers for excellent OER performance. Moreover, the FeHV/CeO2@NF catalyst delivered excellent stability, sustaining a high current density (200 mA cm−2) for over 500 h, and the simple preparation method gave access to a large-area electrode (100 cm2), paving the way for large-scale hydrogen production by water splitting.
EES Catalysis ( IF 0 ) Pub Date : , DOI: 10.1039/D3EY00122A
Electrochemical conversion of CO2 to fuels and valuable products is one pathway to reduce CO2 emissions. Electrolyzers using gas diffusion electrodes (GDEs) show much higher current densities than aqueous phase electrolyzers, yet models for multi-physical transport remain relatively undeveloped, often relying on volume-averaged approximations. Many physical phenomena interact inside the GDE, which is a multiphase environment (gaseous reactants and products, liquid electrolyte, and solid catalyst), and a multiscale problem, where “pore-scale” phenomena affect observations at the “macro-scale”. We present a direct (not volume-averaged) pore-level transport model featuring a liquid electrolyte domain and a gaseous domain coupled at the liquid–gas interface. Transport is resolved, in 2D, around individual nanoparticles comprising the catalyst layer, including the electric double layer and steric effects. The GDE behavior at the pore-level is studied in detail under various idealized catalyst geometries configurations, showing how the catalyst layer thickness, roughness, and liquid wetting behavior all contribute to (or restrict) the transport necessary for CO2 reduction. The analysis identifies several pathways to enhance GDE performance, opening the possibility for increasing the current density by an order of magnitude or more. The results also suggest that the typical liquid–gas interface in the GDE of experimental demonstrations form a filled front rather than a wetting film, the electrochemical reaction is not taking place at a triple-phase boundary but rather a thicker zone around the triple-phase boundary, the solubility reduction at high electrolyte concentrations is an important contributor to transport limitations, and there is considerable heterogeneity in the use of the catalyst. The model allows unprecedented visualization of the transport dynamics inside the GDE across multiple length scales, making it a key step forward on the path to understanding and enhancing GDEs for electrochemical CO2 reduction.
EES Catalysis ( IF 0 ) Pub Date : , DOI: 10.1039/D3EY00020F
As a new type of clean energy, hydrogen receives extensive attention due to its zero-pollution characteristics. Hydrogen produced by electrocatalysis is extensively studied due to its convenient properties. However, most catalysts for catalyzing the hydrogen evolution reaction are noble metals, which hinders their commercialization. Herein, we design a very effective electrocatalyst of Ni3S2 decorated with a small amount of Pt5Ru1 nanoalloy supported on Ni foam (Ni3S2/Pt5Ru1@NF) to enhance its hydrogen evolution reaction kinetics by exploiting the hydrogen spillover effect between Pt5Ru1 and Ni3S2. The designed Ni3S2/Pt5Ru1@NF exhibits excellent HER performance under both acidic and alkaline conditions, achieving a current density of 10 mA cm−2 at only 13 mV and 42 mV, respectively.
EES Catalysis ( IF 0 ) Pub Date : , DOI: 10.1039/D2EY00055E
A class of Fe,N-codoped carbon (Fe–N/C) electrocatalysts has made remarkable advances as highly promising non-Pt group metal catalysts for the oxygen reduction reaction (ORR). However, the design of Fe–N/C catalysts whose active site structure and O2 activation mode mimic those of an enzymatic ORR catalyst still remains a challenge. Herein, we report the preparation of mesoporous Fe–N/C catalysts with tunable tube- or rod-like frameworks and carbon layer numbers via solid-state nanocasting of mesoporous silica with an iron–phenanthroline complex. The tube-type Fe–N/C exhibited a larger surface area and active site density than the rod-type Fe–N/C. Unexpectedly, the rod-type Fe–N/C showed superior ORR activity to the tube-type Fe–N/C, with a smaller overpotential, greater turnover frequency (TOF), and lower Tafel slope. Temperature-programmed desorption studies revealed a weaker binding strength of the rod-type Fe–N/C with O2. The rod-type Fe–N/C consisting of multiple carbon layers is likely to activate O2 in the interlayer between the Fe–Nx-containing carbon layers, reminiscent of the enzymatic catalyst, whereas in the tube-type Fe–N/C with 3–4 carbon layers, O2 is mostly activated at a single Fe center on the external carbon layer. As a result, the TOF of the rod-type Fe–N/C exceeded those of reported catalysts. We envisage that our work can provide a new insight into the design of highly active Fe–N/C catalysts.
EES Catalysis ( IF 0 ) Pub Date : , DOI: 10.1039/D2EY00035K
CO2 electrolysis to value-added products is a promising technology to close the carbon cycle and sequester anthropogenic CO2 into chemical feedstocks; an increase of the current density for multicarbon products is one of the requirements for practical implementation. We have successfully increased the partial current density for gaseous CO2 reduction reactions to multicarbon products (C2+) over Cu nanoparticles on gas diffusion electrodes in neutral electrolytes to a record value of 1.7 A cm−2. The faradaic efficiency for multicarbon products increased with the current density below total current density of 2000 mA cm−2 and reached 76% at a total current density of 1600 mA cm−2. The turnover frequency for the production of C2+ per Cu atoms exceeded 1.1 s−1. Optimizing the standard components and their assembly as the cathode elicits the high-turnover frequency of oxide-derived Cu catalysts, resulting in the record partial current density for C2+. Especially, we demonstrated that the thickness of catalyst layers was one highly sensitive factor in determining the maximum current density for C2+.
EES Catalysis ( IF 0 ) Pub Date : , DOI: 10.1039/D2EY90001G
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EES Catalysis ( IF 0 ) Pub Date : , DOI: 10.1039/D3EY90003G
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EES Catalysis ( IF 0 ) Pub Date : , DOI: 10.1039/D3EY90002A
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EES Catalysis ( IF 0 ) Pub Date : , DOI: 10.1039/D3EY90001K
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EES Catalysis ( IF 0 ) Pub Date : , DOI: 10.1039/D3EY90008H
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EES Catalysis ( IF 0 ) Pub Date : , DOI: 10.1039/D2EY00081D
Electrochemical reduction of CO2 to value-added chemicals and fuels using renewable energy technologies is known to facilitate the creation of an artificial carbon cycle. Although the practical use of most conventional electrocatalysts is curbed by the low efficiency and poor stability of the catalyst there is also the need of large input energy in the form of potential. In this work, a family of bismuth-based transition metal chalcogenides was designed to enable multi-electron transfer for selectively reducing CO2 to acetic acid at ultra-low potential of −0.1 V (vs. RHE). The structural design in AgBiS2, CuBiS2 and AgBiSe2 facilitated an optimized CO adsorption accounting for the production of acetic acid at low potential. The disordered arrangement of Ag and Bi in AgBiS2 also favors CO hydrogenation, which leads to the formation of a large amount of methanol in addition to acetic acid. However, an induced structural ordering of these atoms upon selected substitution enhanced the lattice strain in CuBiS2 and AgBiSe2 favoring only C–C coupling and 100% acetic acid is produced at lower potential with stability up to 100 hours. The origin of the CO2 reduced product has been validated by 13CO2 isotopic experiments and the mechanistic pathway has been proposed with the support of in situ IR experiments. Finally, a 4 times improvement in the current density of the best catalyst, AgBiSe2, was achieved in a flow cell configuration, which produced the highest ever acetic acid yield at lower potential with a faradaic efficiency of 49.81%. This work provides a novel strategy to improve electrochemical performance towards the formation of high value-added chemicals selectively at ultra-low potential.
EES Catalysis ( IF 0 ) Pub Date : , DOI: 10.1039/D2EY00080F
Direct oxidation of methane (DOM) to value-added chemicals is of great significance but is still challenging under mild conditions. Herein, we report that Cr1–O4 as an active site in a ZSM-5 anchored Cr single atom catalyst (Cr1/ZSM-5 SAC) can efficiently catalyse the DOM to form value-added C1 oxygenated products with a productivity of 21 100 μmol gcat−1 h−1 and a selectivity of 99.8% at 50 °C within 30 min, which outperforms most reported state-of-the-art catalysts. Density functional theory (DFT) calculations and experimental results show that Cr1 atoms anchored on the wall of ZSM-5 micropores form the Cr1–O4 active sites, which boosts the formation of the reactive oxygen species (adsorbed OH species) and the activation of a C–H bond in CH4. We believe that our atomic-level design strategy on a non-noble metal offers an approach to rationally design efficient catalysts for methane conversion.
EES Catalysis ( IF 0 ) Pub Date : , DOI: 10.1039/D3EY00028A
Lithium–oxygen batteries (LOBs) have been anticipated as promising energy-storage devices; however, their practical application is plagued by low energy efficiency, small capacity, and the short cycle life. When applied as air cathodes for LOBs, perovskite oxides exhibit an enormous potential for favorable battery performance due to their catalytic activity for the oxygen reduction reaction (ORR) and oxygen evolution reaction (OER). Their tunable compositions, diverse structures and unique electronic properties allow flexible manipulation of their catalytic activity. This mini-review comprehensively describes recent advances in perovskite oxide electrocatalysts for LOBs. First, the energy-storage mechanism of LOBs and crucial catalytic descriptors of perovskites for the ORR/OER are analyzed. Then, several ingenious tactics to promote the catalytic activity of perovskite oxides are highlighted. A discussion of synthetic protocols for the preparation of perovskite oxides follows, including how the nanostructure, morphology and composition of perovskite oxides can be controlled by different methods and the effect of these on catalytic performance. Additionally, A-/B-/O-site regulation, oxygen vacancies, and the composites of perovskites and functional materials are thoroughly investigated. Finally, we summarize the challenges and outlook of perovskite oxide electrocatalysts for LOBs.
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Supplementary Information
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